![molecular formula C12H15ClN2O2 B5637080 N-(4-chlorobenzyl)-4-morpholinecarboxamide](/img/structure/B5637080.png)
N-(4-chlorobenzyl)-4-morpholinecarboxamide
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Description
N-(4-chlorobenzyl)-4-morpholinecarboxamide is a chemical compound explored in various studies for its potential applications in medicinal chemistry, particularly due to its structure and properties.
Synthesis Analysis
The synthesis of related compounds to N-(4-chlorobenzyl)-4-morpholinecarboxamide involves complex organic reactions. For instance, Kato et al. (1992) describe the synthesis of benzamide derivatives with morpholine groups, indicating the complexity involved in synthesizing such compounds (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Molecular Structure Analysis
Understanding the molecular structure is crucial for comprehending its chemical behavior. Ji et al. (2018) detail the crystal structure of a similar compound, which helps in understanding how the molecular structure might influence its properties and interactions (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).
Chemical Reactions and Properties
The chemical reactions involving compounds similar to N-(4-chlorobenzyl)-4-morpholinecarboxamide show various interactions. For example, the study by Kato et al. (1992) explains the effects of substituents on the morpholine group and their impact on the compound's activity (Kato et al., 1992).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the compound's behavior under different conditions. The crystal structure analysis by Ji et al. (2018) provides insights into the physical characteristics of a similar compound (Ji et al., 2018).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interaction with other chemicals are crucial for potential applications. The synthesis methods and reactions described in the studies indicate the chemical behavior of similar compounds, such as their reactivity under various conditions (Kato et al., 1992; Ji et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-3-1-10(2-4-11)9-14-12(16)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDSOAISIKTKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204160 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chlorobenzyl)morpholine-4-carboxamide |
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